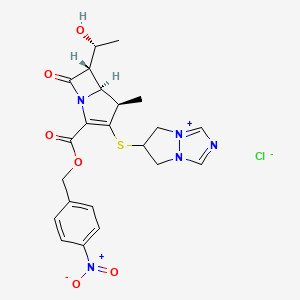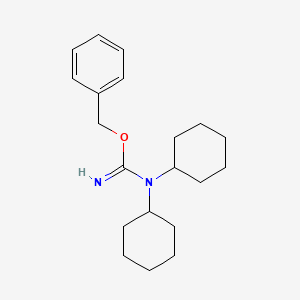
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two methyl groups attached to the pyrrole ring and a formamide group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide typically involves the reaction of 2,5-dimethylpyrrole with N-methylformamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-methylformamide.
N-Methylformamide: Another precursor used in the synthesis.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the pyrrole ring with methyl and formamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
| 143800-07-1 | |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-N-methylformamide |
InChI |
InChI=1S/C8H12N2O/c1-7-4-5-8(2)10(7)9(3)6-11/h4-6H,1-3H3 |
Clé InChI |
QYSBOQGLRWESTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1N(C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)


![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)

